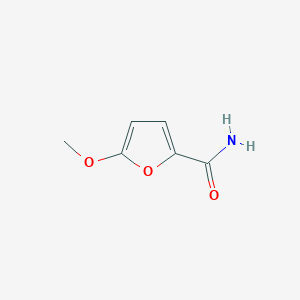

5-Methoxyfuran-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

5-methoxyfuran-2-carboxamide |

InChI |

InChI=1S/C6H7NO3/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8) |

InChI Key |

KUXLMMMCXVVMJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(O1)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Methoxyfuran 2 Carboxamide

Transformation into Benzofuran-2-carboxamide Derivatives

The conversion of 5-Methoxyfuran-2-carboxamide into benzofuran-2-carboxamide derivatives represents a significant synthetic transformation, effectively constructing a benzene ring fused to the furan (B31954) core. While a direct, one-step conversion is not typical, a plausible and well-established synthetic strategy involves a two-step process: a Diels-Alder reaction followed by an aromatization step. This pathway leverages the inherent diene character of the furan ring to build the foundational bicyclic structure, which is then converted to the stable aromatic benzofuran (B130515) system.

A hypothetical, yet chemically sound, route for the synthesis of benzofuran-2-carboxamide derivatives from this compound is initiated by a [4+2] cycloaddition, more commonly known as the Diels-Alder reaction. In this step, the furan derivative acts as the diene, reacting with a suitable dienophile. The resulting cycloadduct, an oxanorbornene derivative, is then subjected to an aromatization process to yield the final benzofuran product.

The reactivity of the furan ring in a Diels-Alder reaction is influenced by its substituents. The methoxy (B1213986) group at the 5-position of this compound is an electron-donating group, which generally increases the reactivity of the furan as a diene. Conversely, the carboxamide group at the 2-position is electron-withdrawing, which can decrease the reactivity. However, the synthesis of aromatic compounds from bio-based furan platforms through sequential Diels-Alder and aromatization reactions is a prominent strategy. nih.gov

Table 1: Proposed Two-Step Synthesis of a Benzofuran-2-carboxamide Derivative

| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Diels-Alder Cycloaddition | This compound, Dienophile (e.g., Dimethyl acetylenedicarboxylate) | Heat or Lewis acid catalysis | 7-Oxanorbornadiene derivative |

| 2 | Aromatization | 7-Oxanorbornadiene derivative | Acid catalyst (e.g., p-toluenesulfonic acid) or Dehydrogenating agent (e.g., DDQ) | Benzofuran-2-carboxamide derivative |

Step 1: Diels-Alder Reaction

The initial step involves the reaction of this compound with a dienophile. A common and effective dienophile for this purpose is an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD). The reaction would proceed via a concerted pericyclic mechanism, leading to the formation of a 7-oxanorbornadiene derivative. This bicyclic intermediate contains an oxygen bridge, which is characteristic of Diels-Alder adducts derived from furan.

The regioselectivity of the Diels-Alder reaction would be influenced by the electronic effects of the substituents on the furan ring. The reaction is expected to yield a specific regioisomer based on the alignment of the molecular orbitals of the diene and dienophile.

Step 2: Aromatization of the Cycloadduct

The 7-oxanorbornadiene intermediate is not typically isolated but is converted in situ to the aromatic benzofuran. There are several methods to achieve this aromatization:

Acid-Catalyzed Dehydration: Treatment of the Diels-Alder adduct with a strong acid, such as p-toluenesulfonic acid, can catalyze the elimination of water (after initial enolization and protonation of the oxygen bridge) to form the aromatic benzene ring. This is a common and efficient method for the aromatization of such adducts.

Dehydrogenation: Alternatively, aromatization can be achieved through dehydrogenation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this purpose. tandfonline.com The tetrahydrobenzofuran intermediates can be converted to benzofurans using DDQ dehydrogenation. tandfonline.com

The final product of this sequence would be a substituted benzofuran-2-carboxamide. The specific substitution pattern on the newly formed benzene ring would depend on the choice of the dienophile used in the initial Diels-Alder reaction. For instance, using DMAD would result in two adjacent methoxycarbonyl groups on the benzene ring of the benzofuran product. The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of substituted benzofuran-2-carboxamide derivatives by simply varying the dienophile.

Investigations into the Biological Activities of 5 Methoxyfuran 2 Carboxamide and Its Analogues

Anti-inflammatory Efficacy Studies

Derivatives of the furan (B31954) and benzofuran (B130515) families have demonstrated significant anti-inflammatory properties in various experimental models. These compounds exert their effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Natural derivatives of benzofuran, such as 2-arylbenzo[b]furan, egonol, XH-14, and ailanthoidol, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines without causing significant cytotoxicity. nih.gov Ailanthoidol, in particular, was noted for its potent inhibition of NO production. nih.gov Further studies on new heterocyclic/benzofuran hybrids revealed that a specific piperazine/benzofuran compound, designated 5d, exhibited excellent inhibitory effects on NO generation with an IC50 value of 52.23 ± 0.97 μM in RAW-264.7 cells. mdpi.com

The mechanism underlying these effects often involves the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation. mdpi.comresearchgate.net Compound 5d was found to significantly inhibit the phosphorylation levels of key proteins in these pathways, including IKKα/IKKβ, IKβα, P65, ERK, JNK, and P38. mdpi.com This inhibition leads to a downstream reduction in the secretion of pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β). mdpi.com Similarly, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress LPS-stimulated inflammation by inhibiting the expression of COX-2 and nitric oxide synthase 2 (NOS2), leading to decreased secretion of IL-6 and prostaglandin (B15479496) E2 (PGE2). nih.gov

Two furanocoumarins, bergapten (B1666803) and oxypeucedanin (B192039) hydrate, displayed significant anti-inflammatory activities in a carrageenan-induced foot edema model, with ED50 values of 01.6±0.003 mg/kg and 126.4±0.011 mg/kg, respectively. nih.gov

Table 1: Anti-inflammatory Activity of Selected Furan Analogues

| Compound/Derivative | Model/Cell Line | Target/Mediator Inhibited | IC50 / ED50 Value |

|---|---|---|---|

| Compound 5d (piperazine/benzofuran hybrid) | RAW-264.7 cells | Nitric Oxide (NO) | 52.23 ± 0.97 μM |

| Fluorinated Benzofurans | Macrophages | Interleukin-6 (IL-6) | 1.2 to 9.04 µM |

| Fluorinated Benzofurans | Macrophages | Prostaglandin E2 (PGE2) | 1.1 to 20.5 µM |

| Bergapten | Carrageenan-induced foot edema | Inflammation | 01.6 ± 0.003 mg/kg |

| Oxypeucedanin Hydrate | Carrageenan-induced foot edema | Inflammation | 126.4 ± 0.011 mg/kg |

Antimicrobial Research Applications

Furan-based structures have been a source of investigation for new antimicrobial agents to combat the rise of drug-resistant pathogens.

The antibacterial mechanisms of furan derivatives are varied, targeting different essential processes in bacterial cells. A 2(5H)-furanone derivative, F105, demonstrated highly selective activity against Gram-positive bacteria, including various strains of Staphylococcus and Bacillus. nih.gov Its mechanism involves the production of reactive oxygen species (ROS), which leads to subsequent damage of intracellular proteins. nih.gov This compound was effective at concentrations of 8–16 μg/mL for repressing growth and 32 μg/mL for bactericidal activity, while Gram-negative bacteria remained unaffected even at much higher concentrations. nih.gov

Other furan derivatives have also shown promise. For instance, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate (B1210297) was found to have a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against photogenic bacteria. researchgate.net The carboxamide moiety, often attached to a heterocyclic ring like furan or thiophene (B33073), is considered a crucial scaffold for antibacterial properties. mdpi.com Analogues of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide have been identified as effective agents against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com

Bacteria have developed numerous resistance mechanisms, such as producing enzymes like β-lactamases that hydrolyze antibiotics, modifying the drug molecule to decrease its binding affinity, or altering outer membrane components to reduce drug entry. nih.gov The search for novel compounds like furan carboxamides is partly driven by the need to overcome these resistance strategies. nih.gov

Furan carboxamides and their analogues have been synthesized and evaluated for their effectiveness against pathogenic fungi, particularly Candida species, which are a common cause of opportunistic infections. nih.govmdpi.com

One of the primary mechanisms of action is the disruption of the fungal cell membrane. nih.gov A study on a series of 5-arylfuran-2-carboxamide derivatives identified N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (compound 6) as a potent agent against C. glabrata and C. parapsilosis strains, with MIC values ranging from 0.062 to 0.250 mg/mL. nih.gov Fluorescent microscopy analysis confirmed that this compound compromises cell membrane integrity in C. albicans. nih.gov The antifungal mechanism for many agents involves targeting ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell death. mdpi.com

Other mechanisms include the inhibition of essential fungal enzymes. For example, certain benzofuran derivatives have been reported to be inhibitors of fungal N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. nih.gov Flavonoids, which share some structural similarities with furan derivatives, exhibit a wide range of antifungal actions, including deforming the cell wall by inhibiting β-glucan and chitin (B13524) synthesis, inducing mitochondrial dysfunction, and inhibiting the synthesis of proteins and nucleic acids. mdpi.com For instance, gallotannin inhibits RNA synthesis in C. albicans, and carvacrol, a chalcone, disrupts the cytoplasmic membrane and inhibits nucleic acid synthesis. mdpi.com

Table 2: Antifungal Activity of Selected Furan Analogues

| Compound/Derivative | Fungal Species | Activity/Mechanism | MIC Value |

|---|---|---|---|

| Compound 6 (5-arylfuran-2-carboxamide) | C. glabrata | Fungistatic/Fungicidal | 0.062–0.125 mg/mL |

| Compound 6 (5-arylfuran-2-carboxamide) | C. parapsilosis | Fungistatic/Fungicidal | 0.125–0.250 mg/mL |

| Compound 4 (Acylbenzohydroquinone) | Candida krusei | Antifungal | 2 µg/mL |

| Glabridin (Isoflavane) | Candida spp. | Cell wall deformation | 16 to 64 µg/mL |

| Papyriflavonol A | C. albicans | Antifungal | 25 µg/mL |

Anticancer Potential and Cell Line Studies

The investigation of furan, benzofuran, and related carboxamide structures as potential anticancer agents has yielded promising results across a variety of human cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms.

A series of isobenzofuran-5-carboxamide derivatives were tested for their antiproliferative efficacy, with one compound (4b) showing notable activity against multiple cell lines. It displayed IC50 values of 40±1.1 µM against MDA-MB 231 (breast cancer), 36±1.4µM against MCF-7 (breast cancer), 42±1.7 µM against PC3 (prostate cancer), and 20±1.1 µM against LNCaP (prostate cancer). researchgate.net This compound was also shown to induce apoptosis in LNCaP cells. researchgate.net Similarly, certain 5-methyl-2-carboxamidepyrrole-based compounds demonstrated significant antiproliferative effects on the HCT-116 colorectal cancer (CRC) cell line, with one compound (1f) having an IC50 value of 25 µM. nih.gov

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also been studied, with an amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate, showing an IC50 of 62.37 µg/mL against the HeLa cervical cancer cell line. researchgate.net

Benzofuran analogues have also been extensively studied. One study found that a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) exhibited strong anticancer potential against HepG2 (liver cancer) and A549 (lung cancer) cell lines, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. nih.gov This compound was found to have stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated analogue and caused cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov Furthermore, 5-methoxybenzothiophene-2-carboxamides have been evaluated for their growth inhibitory activity against the T24 bladder carcinoma cell line. mdpi.com

Table 3: Cytotoxic Activity of Furan Analogues on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 Value |

|---|---|---|---|

| Compound 4b (isobenzofuran-5-carboxamide) | LNCaP | Prostate | 20 ± 1.1 µM researchgate.net |

| Compound 4b (isobenzofuran-5-carboxamide) | MCF-7 | Breast | 36 ± 1.4 µM researchgate.net |

| Compound 1f (5-methyl-2-carboxamidepyrrole) | HCT-116 | Colorectal | 25 µM nih.gov |

| Compound 8 (benzofuran-3-carboxylate) | A549 | Lung | 3.5 ± 0.6 μM nih.gov |

| Compound 8 (benzofuran-3-carboxylate) | HepG2 | Liver | 3.8 ± 0.5 μM nih.gov |

| Amine Derivative of Furan Carboxylate | HeLa | Cervical | 62.37 µg/mL researchgate.net |

Metabolic Pathway Modulation Research

The way chemical compounds are processed in the body is critical to their efficacy and safety. Research into how furan carboxamides and related structures are metabolized provides insight into their potential clinical application. The study of metabolic pathways involves understanding how the body's detoxification systems, including phase I and phase II enzymes, interact with these compounds. nih.gov

While specific kinetic studies on 5-Methoxyfuran-2-carboxamide are limited, research on analogous structures provides valuable models. For example, the metabolism of N-(1-adamantyl)-1-(5-pentyl)-1H-indazole-3-carboxamide (5F-APINACA), a synthetic cannabinoid with a carboxamide moiety, has been studied in detail. nih.gov Human liver microsomal reactions showed that the primary metabolic routes were highly efficient mono- and dihydroxylation of the adamantyl group, with less efficient oxidative defluorination at the N-pentyl terminus. nih.gov This demonstrates a significant bias in metabolic flux, with adamantyl oxidation being 17-fold more efficient than oxidative defluorination, which dictates the resulting metabolite profile. nih.gov Such studies provide a framework for predicting how related carboxamide compounds might be processed, highlighting likely sites of enzymatic action and the relative efficiency of different metabolic pathways. nih.gov

Enzyme and Receptor Interaction Profiling

The biological activities of this compound analogues are often a direct result of their specific interactions with cellular enzymes and receptors. Profiling these interactions is key to understanding their mechanism of action at a molecular level.

In the context of cancer and inflammation, several furan-related compounds have been identified as potent enzyme inhibitors. A series of 5-methyl-2-carboxamidepyrrole-based compounds were developed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), key enzymes in the arachidonic acid cascade that are implicated in cancer. nih.gov One compound in this series, 2b, showed high potency with an IC50 of 3.3 ± 0.5 µM for mPGES‐1 and 1.5 ± 0.2 µM for sEH. nih.gov

In anti-inflammatory research, a piperazine/benzofuran hybrid (compound 5d) was found to inhibit the MAPK/NF-κB signaling pathway by significantly reducing the phosphorylation of upstream kinases like IKKα/IKKβ and downstream effectors such as P65, ERK, JNK, and P38. mdpi.com

Furthermore, 5-methoxybenzothiophene-2-carboxamides have been identified as inhibitors of cdc-like kinases (Clk1/4), which are key regulators of pre-mRNA splicing and are considered promising targets for cancer therapy. mdpi.com The introduction of specific chemical groups to the carboxamide structure led to the discovery of a compound (10b) with high selectivity and an IC50 of 12.7 nM against Clk1. mdpi.com In the field of antifungal research, benzofuran derivatives have been reported to act as inhibitors of fungal N-myristoyltransferase (NMT), an enzyme essential for fungal survival. nih.gov

Enzyme Inhibition Kinetics and Specificity (e.g., Zika virus methyltransferase, Topoisomerase II)

The Zika virus (ZIKV) NS5 methyltransferase (MTase) is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.govfrontiersin.org Research into furan-based compounds has identified potential inhibitors of this enzyme. The ZIKV MTase is responsible for two crucial methylation steps in the formation of the viral mRNA cap, which is vital for viral replication and evasion of the host's immune system. nih.govresearchgate.net

Studies have explored various compounds for their ability to inhibit ZIKV NS5 MTase. For instance, the natural polyphenol theaflavin (B1682790) has been shown to inhibit ZIKV NS5 MTase activity with a half-maximal inhibitory concentration (IC50) of 10.10 μM. nih.gov Molecular docking and mutagenesis studies identified the amino acid D146 as a key interaction site for this inhibition. frontiersin.orgnih.gov While specific kinetic studies on this compound are not detailed in the available literature, the investigation of analogous structures against flavivirus methyltransferases provides a basis for its potential mechanism. Inhibitors often compete with the natural substrate, S-adenosyl-l-methionine (SAM), the methyl donor for the capping reaction. uochb.cznih.gov The structural similarity of furan-carboxamide scaffolds to the adenosine (B11128) moiety of SAM suggests a competitive inhibition model as a likely mechanism of action.

Regarding Topoisomerase II, a class of enzymes crucial for managing DNA topology during replication, certain complex heterocyclic compounds have demonstrated inhibitory activity. For example, novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids have been identified as potent inhibitors of topoisomerase IIα. nih.gov Similarly, some 5-nitrofuran derivatives have been found to inhibit topoisomerase II in vitro. researchgate.net These findings indicate that heterocyclic structures, including the furan ring system found in this compound, can serve as scaffolds for the development of topoisomerase II inhibitors. However, direct kinetic data on the inhibition of Topoisomerase II by this compound itself is not presently available.

Receptor Binding and Modulation Investigations (e.g., Urotensin-II receptor)

The urotensinergic system, comprising the Urotensin-II (U-II) peptide and its G protein-coupled receptor (UT receptor), is implicated in various physiological processes, particularly cardiovascular regulation. nih.govresearchgate.net As such, antagonists of the UT receptor are of significant therapeutic interest. researchgate.net

Research into nonpeptidic antagonists has led to the identification of various chemical scaffolds capable of binding to and modulating the UT receptor. While direct binding studies for this compound are not specified, research on related heterocyclic structures provides insight. For example, Palosuran (ACT-058362) is a potent and specific antagonist of the human UT receptor that competitively inhibits the binding of radiolabeled U-II with high affinity in the low nanomolar range. nih.gov The discovery of lead compounds from different scaffold classes, such as indole-2-carboxylic acid derivatives, through virtual screening based on pharmacophore models highlights the diverse nature of molecules that can interact with the U-II receptor. nih.gov These studies often involve assessing the ability of compounds to displace the binding of a radiolabeled ligand or to antagonize U-II-induced functional responses, such as intracellular calcium mobilization. nih.govunina.it The furan-carboxamide scaffold represents a potential candidate for such interactions, although specific binding affinities and modulation effects for this compound on the Urotensin-II receptor require direct empirical investigation.

Antiviral Activity Assessments (e.g., H5N1 Influenza A Virus, Zika Virus)

Analogues of this compound have demonstrated significant antiviral activities against various RNA viruses. A series of furan-carboxamide derivatives were identified as novel and potent inhibitors of the lethal H5N1 influenza A virus. rsc.orgrsc.org In particular, one analogue, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed potent activity against the H5N1 virus with a half-maximal effective concentration (EC50) of 1.25 μM. rsc.orgresearchgate.net

In the context of Zika virus (ZIKV), a flavivirus that has caused global health emergencies, related compounds have also shown promise. rsc.org A synthesized Hydroxyethylamine (HEA) analogue, designated as compound VI, displayed a 50% inhibitory concentration (IC50) of 0.34 μM against ZIKV infection in culture, with a selectivity index (SI) of 22.47. rsc.org This indicates a favorable profile of antiviral activity relative to cytotoxicity. These findings underscore the potential of the furan-carboxamide scaffold as a basis for developing broad-spectrum antiviral agents.

| Compound Analogue | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | H5N1 Influenza A | EC50 | 1.25 µM | rsc.orgresearchgate.net |

| Hydroxyethylamine (HEA) analogue (Compound VI) | Zika Virus (ZIKV) | IC50 | 0.34 µM | rsc.org |

| Hydroxyethylamine (HEA) analogue (Compound VI) | Zika Virus (ZIKV) | Selectivity Index (SI) | 22.47 | rsc.org |

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For the furan-carboxamide series investigated for anti-influenza activity, systematic SAR studies revealed key structural features influencing their potency against the H5N1 virus. It was demonstrated that a 2,5-dimethyl-substituted furan or thiophene ring was important for the anti-influenza activity. rsc.orgrsc.org Furthermore, substitutions on the phenyl ring played a significant role; for instance, introducing a 4-nitro group to the phenyl ring of an N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide analogue resulted in a compound with potent activity (EC50 value of 1.25 μM). rsc.org The linker and sulfur atom within this series were also found to be significant for the inhibitory action. researchgate.net

In the context of ZIKV, the development of inhibitors targeting the NS5 methyltransferase has been a focus. nih.govtghn.org While direct SAR studies on this compound are not available, research on other inhibitors provides clues. For example, in the development of theaflavin as a ZIKV NS5 MTase inhibitor, the interaction with the D146 residue in the enzyme's active site was identified as critical for its inhibitory function. frontiersin.org This suggests that for furan-carboxamide analogues, modifications aimed at enhancing interactions with key residues within the SAM-binding pocket or the RNA-binding tunnel of the ZIKV MTase could lead to more potent inhibitors. tghn.org

For the Urotensin-II receptor, SAR studies on the U-II peptide itself have shown that the side chains of residues Trp-7, Lys-8, and Tyr-9 are essential for receptor recognition and activation. nih.gov For nonpeptidic antagonists, the specific arrangement of hydrophobic and hydrogen-bonding features is key to their binding affinity. Elucidating the SAR for furan-carboxamide analogues would involve systematically modifying the substituents on the furan ring and the carboxamide side chain to map the pharmacophore required for optimal interaction with the UT receptor.

Theoretical and Computational Chemistry Approaches in 5 Methoxyfuran 2 Carboxamide Research

Quantum Chemical Calculations

Topological Studies (e.g., ELF, LOL, ALIE, RDG)

While specific topological studies focusing exclusively on 5-Methoxyfuran-2-carboxamide are not extensively documented in publicly available literature, the principles of these analyses provide a framework for understanding its electronic structure. Computational chemistry offers powerful tools to investigate the nature of chemical bonds and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localization-Opposed Locator (LOL) are quantum chemical methods used to visualize and analyze the electron localization in a molecule. For a molecule like this compound, an ELF or LOL analysis would be expected to reveal regions of high electron localization corresponding to covalent bonds (e.g., C-C, C-O, C-N, C-H) and lone pairs of electrons (e.g., on the oxygen and nitrogen atoms). These analyses can provide insights into the aromaticity of the furan (B31954) ring and the electronic effects of the methoxy (B1213986) and carboxamide substituents.

Average Local Ionization Energy (ALIE) is a conceptual density functional theory (DFT) tool that helps in identifying the most reactive sites in a molecule towards electrophilic attack. In the case of this compound, an ALIE analysis could predict which atoms are most susceptible to interaction with electrophiles, guiding the understanding of its chemical reactivity.

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions, such as hydrogen bonds and van der Waals forces. An RDG analysis of this compound could reveal intramolecular hydrogen bonding between the amide proton and the methoxy oxygen or the furan ring oxygen, which would influence its conformational preferences.

Although direct studies are not available, research on related furan derivatives provides a basis for what such topological analyses would likely uncover for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov While specific MD studies on this compound are not prevalent, the application of this technique would provide significant insights into its conformational landscape and interactions with its environment. researchgate.netbiorxiv.org

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water, and calculating the forces between atoms to model their movements over time. This allows for the exploration of the different conformations the molecule can adopt by rotating around its single bonds. The methoxy and carboxamide groups, in particular, have rotational freedom that would lead to a variety of spatial arrangements.

The results of an MD simulation can be used to generate a conformational landscape, which is a map of the different low-energy conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as proteins or nucleic acids. By simulating the compound in the presence of a target molecule, researchers can observe how it binds and the nature of the interactions that stabilize the complex. This can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are important for its biological activity. chemrxiv.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov While specific docking studies for this compound are not widely published, studies on similar furan-2-carboxamide derivatives have demonstrated their potential as inhibitors of various enzymes and receptors. researchgate.netnih.govomu.edu.tr

In a typical molecular docking study, a three-dimensional structure of the target protein is used. The ligand, this compound, would be placed in the binding site of the protein, and a scoring function would be used to estimate the binding affinity for different orientations and conformations of the ligand. The results would provide a predicted binding mode and a score indicating the strength of the interaction.

Studies on related furan-2-carboxamide derivatives have shown that the furan ring and the carboxamide group are often involved in key interactions with the target protein. nih.gov The oxygen atom of the furan ring and the carbonyl oxygen of the carboxamide group can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. The aromatic furan ring can also participate in π-π stacking interactions with aromatic amino acid residues in the binding site. The methoxy group of this compound could further influence binding through additional hydrogen bonding or hydrophobic interactions.

For example, furan-2-carboxamide derivatives have been investigated as potential anticancer agents, and docking studies have been used to understand their interactions with protein kinases. ijpsr.com These studies often reveal key hydrogen bonds with backbone atoms in the hinge region of the kinase, a common binding motif for kinase inhibitors.

| Functional Group | Potential Interaction | Interacting Protein Residue Type |

|---|---|---|

| Furan Ring Oxygen | Hydrogen Bond Acceptor | Amino acids with donor groups (e.g., Ser, Thr, Lys) |

| Furan Ring | π-π Stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Carboxamide Carbonyl Oxygen | Hydrogen Bond Acceptor | Amino acids with donor groups (e.g., Ser, Thr, Lys) |

| Carboxamide N-H | Hydrogen Bond Donor | Amino acids with acceptor groups (e.g., Asp, Glu) |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Amino acids with donor groups (e.g., Ser, Thr, Lys) |

| Methoxy Methyl Group | Hydrophobic Interaction | Nonpolar amino acids (e.g., Leu, Val, Ile) |

Advanced Computational Methods for Binding Affinity Estimation (e.g., QM/MM)

While molecular docking provides a rapid assessment of potential binding modes, more advanced computational methods are often employed to obtain a more accurate estimation of binding affinity. nih.gov One such method is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach.

In a QM/MM calculation, the system is partitioned into two regions. The region of primary interest, typically the ligand and the key amino acid residues in the binding site, is treated with a high-level quantum mechanics (QM) method. windows.net The remainder of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. nih.gov This approach allows for a more accurate description of the electronic effects, such as polarization and charge transfer, that occur upon ligand binding, while still being computationally feasible for large biological systems. researchgate.net

For this compound, a QM/MM study would involve defining the QM region to include the ligand and the interacting residues identified from molecular docking. The rest of the protein would constitute the MM region. By calculating the energy of the system with the ligand bound and unbound, a more reliable estimation of the binding free energy can be obtained compared to standard docking scores.

Theoretical Kinetic Studies of Reaction Pathways (e.g., Thermal Decomposition, H-Transfer)

Theoretical kinetic studies can provide valuable insights into the stability and reactivity of a molecule by elucidating the mechanisms and energy barriers of various reaction pathways. nih.gov For this compound, such studies could focus on reactions like thermal decomposition or intramolecular hydrogen transfer.

Thermal Decomposition: Theoretical studies on the thermal decomposition of furan and its derivatives have shown that these reactions can proceed through various mechanisms, including ring-opening isomerizations and radical chain reactions. ugent.besemanticscholar.orgresearchgate.net The presence of substituents significantly influences the decomposition pathways and their activation energies. For this compound, computational methods like Density Functional Theory (DFT) could be used to map the potential energy surface for its decomposition. This would involve identifying transition states and intermediates for different possible reaction channels. The methoxy and carboxamide groups would likely play a significant role in determining the initial bond-breaking events and the subsequent reaction steps. For instance, the C-O bond of the methoxy group or the C-N bond of the amide could be initial sites of cleavage.

Hydrogen Transfer: Intramolecular hydrogen transfer is another important reaction pathway that can be investigated theoretically. In this compound, a hydrogen atom could potentially transfer from the amide nitrogen to one of the oxygen atoms or to the furan ring. Theoretical calculations can determine the energy barriers for these processes. mdpi.comnih.gov Such transfers could lead to the formation of different tautomers of the molecule, which may have different chemical properties and biological activities. Understanding the kinetics of these H-transfer reactions is important for a complete picture of the molecule's chemical behavior.

While specific kinetic studies on this compound are lacking, research on related furan derivatives provides a foundation for predicting its likely reaction pathways. rsc.org

| Reaction Type | Potential Initial Step | Influencing Substituent |

|---|---|---|

| Thermal Decomposition | C-O bond cleavage of the methoxy group | Methoxy group |

| Thermal Decomposition | C-N bond cleavage of the carboxamide group | Carboxamide group |

| Thermal Decomposition | Furan ring opening | Furan ring |

| Intramolecular H-Transfer | Hydrogen transfer from amide N to carbonyl O | Carboxamide group |

| Intramolecular H-Transfer | Hydrogen transfer from amide N to methoxy O | Methoxy and Carboxamide groups |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methoxyfuran 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Methoxyfuran-2-carboxamide, a combination of ¹H NMR, ¹³C NMR, and advanced two-dimensional (2D) techniques offers a complete picture of the molecular framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In this compound, the spectrum is expected to show characteristic signals for the protons on the furan (B31954) ring, the methoxy (B1213986) group, and the amide group.

Furan Ring Protons: The furan ring possesses two aromatic protons at the C3 and C4 positions. Due to the different electronic effects of the adjacent methoxy and carboxamide groups, these protons are chemically non-equivalent. The proton at C3 (H3) is expected to appear as a doublet, coupled to the proton at C4 (H4). Similarly, H4 will appear as a doublet coupled to H3. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxamide group.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Amide Protons (-CONH₂): The primary amide group contains two protons. Due to restricted rotation around the C-N bond, these two protons can be chemically non-equivalent, potentially appearing as two separate broad signals. libretexts.org Their chemical shifts are concentration and solvent-dependent due to hydrogen bonding and can typically be found in a broad region from 7.5 to 8.5 ppm. libretexts.org

Predicted ¹H NMR Data for this compound (Note: Data are predicted based on analogous structures and established chemical shift principles. Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H3 (Furan) | ~6.4 - 6.6 | Doublet (d) | ~3.5 | 1H |

| H4 (Furan) | ~7.0 - 7.2 | Doublet (d) | ~3.5 | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |

| -CONH₂ | ~7.5 - 8.5 | Broad Singlet(s) | N/A | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the four carbons of the furan ring, the carbonyl carbon of the amide, and the methoxy carbon.

Furan Ring Carbons: The four carbons of the furan ring (C2, C3, C4, C5) are all sp²-hybridized and chemically distinct. C5, bonded to the electron-donating methoxy group, is expected to be significantly shifted downfield. C2, attached to the carboxamide group, will also be downfield. C3 and C4 will appear in the typical aromatic region for furan carbons.

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 160-170 ppm. libretexts.org

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the upfield region, typically around 55-60 ppm.

Predicted ¹³C NMR Data for this compound (Note: Data are predicted based on analogous structures and established chemical shift principles. Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Furan) | ~145 - 148 |

| C3 (Furan) | ~112 - 115 |

| C4 (Furan) | ~120 - 123 |

| C5 (Furan) | ~155 - 158 |

| -C=O (Amide) | ~162 - 165 |

| -OCH₃ | ~58 - 60 |

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the H3 and H4 protons on the furan ring, as a cross-peak connecting these two signals would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for C3/H3 and C4/H4. It would also show a correlation between the methoxy protons and the methoxy carbon.

The methoxy protons (-OCH₃) to the C5 carbon of the furan ring.

The H4 proton to the C2 and C5 carbons.

The H3 proton to the C2 and C5 carbons.

The amide protons to the C2 carbon and the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. The spectrum of this compound would be expected to show several key absorption bands.

N-H Stretching: Primary amides typically show two distinct bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group would appear just below 3000 cm⁻¹. vscht.cz

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch is a prominent feature for amides, typically appearing around 1650-1680 cm⁻¹. libretexts.org

N-H Bending (Amide II): This band arises from the N-H bending vibration and is found around 1620-1650 cm⁻¹. libretexts.org

C-O Stretching: Asymmetric and symmetric stretching of the C-O-C ether linkage in both the furan ring and the methoxy group will result in strong bands in the 1000-1300 cm⁻¹ region.

Furan Ring Vibrations: Characteristic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound (Note: Data are predicted based on analogous structures and established vibrational frequencies.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Amide (-CONH₂) | ~3350 and ~3180 | Medium |

| C-H Stretch (aromatic) | Furan Ring | ~3100 - 3150 | Medium-Weak |

| C-H Stretch (aliphatic) | Methoxy (-OCH₃) | ~2850 - 2980 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | ~1660 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | ~1630 | Medium-Strong |

| C=C Stretch | Furan Ring | ~1580, ~1470 | Medium |

| C-O Stretch | Ether & Furan | ~1270, ~1050 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce stronger signals in Raman spectra.

Symmetric Vibrations: The symmetric stretching vibrations of the furan ring are expected to be more intense in the Raman spectrum compared to the FT-IR spectrum.

C=O and N-H Vibrations: The Amide I (C=O) band is typically strong in both IR and Raman spectra. The N-H stretching and bending vibrations are generally weaker in Raman spectra compared to IR.

C-H Stretching: The C-H stretching vibrations of the furan ring and methoxy group will be present but are often less informative than in IR.

The combination of FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule, aiding in the confirmation of its structure and functional groups.

Mass Spectrometry Techniques

Specific mass spectrometry data for this compound, including details from Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), or general mass spectrometry for structural confirmation, are not available in published scientific literature.

No published studies were found that report the ESI-MS analysis of this compound.

There are no available research articles or databases that provide HRMS data for this compound.

General mass spectra for the structural confirmation of this compound are not present in the reviewed scientific literature.

X-ray Diffraction Analysis for Solid-State Structure Determination

A search of crystallographic databases and scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its solid-state structure, such as crystal system, space group, and unit cell dimensions, remains undetermined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available literature detailing the Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this compound. Therefore, information on its electronic transitions, including maximum absorbance wavelengths (λmax) and molar absorptivity coefficients, could not be obtained.

Emerging Research Applications and Future Perspectives for 5 Methoxyfuran 2 Carboxamide

Development as Lead Compounds in Pharmaceutical Research

The furan-2-carboxamide scaffold, of which 5-Methoxyfuran-2-carboxamide is a representative member, serves as a valuable starting point, or "lead compound," in the design and synthesis of new therapeutic agents. Researchers have modified this core structure to develop derivatives with a wide range of biological activities, targeting diseases from bacterial infections to cancer.

The versatility of the furan (B31954) nucleus allows it to act as a bioisosteric replacement for other rings, such as the furanone ring, which can be metabolically unstable researchgate.netnih.gov. This strategy has been successfully employed to create furan-2-carboxamide derivatives with significant antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa researchgate.netnih.govnih.gov. These compounds interfere with quorum sensing, a bacterial communication process that regulates virulence and biofilm formation, with some derivatives showing a 58% reduction in biofilm researchgate.netnih.gov.

Furthermore, derivatives of the furan-2-carboxamide and related benzofuran (B130515) scaffolds have demonstrated potent antibacterial activity against clinically isolated, drug-resistant bacterial strains, including MRSA and carbapenem-resistant A. baumannii and K. pneumoniae mdpi.commdpi.com. The introduction of different aryl groups to the core structure via modern synthetic methods like the Suzuki-Miyaura cross-coupling reaction allows for the fine-tuning of this activity mdpi.comresearchgate.net.

In oncology research, furan derivatives have been investigated as novel inhibitors of critical cellular targets. For example, certain 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease, a key enzyme for viral replication nih.gov. The furan scaffold is also present in compounds designed to have anti-proliferative effects against various cancer cell lines mdpi.comijabbr.com.

The research highlights the modularity of the furan-2-carboxamide core, which enables the generation of large libraries of compounds for screening and the development of structure-activity relationships (SAR) to optimize therapeutic potential.

Interactive Data Table: Biological Activities of Furan-2-Carboxamide Derivatives

| Compound Series | Target/Application | Key Findings | Reference |

| Furan-2-carboxamide carbohydrazides and triazoles | Antibiofilm (P. aeruginosa) | Inhibition of biofilm formation (up to 58%); reduction of virulence factors (pyocyanin, proteases) researchgate.netnih.gov. | researchgate.netnih.govnih.gov |

| N-(4-arylphenyl)furan-2-carboxamides | Antibacterial (Drug-Resistant Strains) | Effective against carbapenem-resistant A. baumannii, K. pneumoniae, and MRSA mdpi.com. | mdpi.com |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | Antiviral (SARS-CoV-2) | Inhibition of the main protease (Mpro) with IC50 values in the micromolar range nih.gov. | nih.gov |

| General Furan Derivatives | Broad Spectrum | Documented activities include antibacterial, antifungal, anti-inflammatory, and antitumor effects mdpi.comijabbr.com. | mdpi.comijabbr.com |

Application as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. The development of such probes is crucial for validating new drug targets and elucidating complex cellular pathways. While this compound itself has not been extensively documented as a chemical probe, its scaffold is well-suited for such applications.

To qualify as a high-quality chemical probe, a compound must exhibit high affinity for its intended target (typically with an affinity below 100 nM) and at least a tenfold selectivity against related targets nih.gov. The structural features of this compound allow for systematic modification to optimize both potency and selectivity. Affinity-based protein profiling (ABPP) is a common strategy where a probe is designed with three key components: an affinity group that binds the target, a photoreactive group to create a covalent link upon irradiation, and a reporter tag for purification and identification nih.gov.

Derivatives of this compound could be synthesized into such probes to identify their cellular targets, helping to explain their mechanism of action. For example, if a derivative shows potent anticancer activity in a phenotypic screen, a corresponding chemical probe could be used to pull down its protein binding partners from cancer cell lysates, thereby revealing the specific target responsible for the effect nih.govescholarship.org. This approach is invaluable for moving from an observed biological effect to a validated molecular target, which is a critical step in modern drug discovery escholarship.org.

Role in Advanced Materials Science

The furan ring, derivable from renewable biomass sources like agricultural residues, is a key building block for creating sustainable, high-performance polymers and advanced materials acs.orggminsights.com. Furan-based monomers are being explored as bio-based alternatives to petroleum-derived chemicals for the synthesis of thermosetting resins, polyesters, and polyamides acs.orgdigitellinc.combohrium.com.

Furan-based thermosets, such as those derived from coupling furfuryl amine with aldehydes, exhibit superior properties compared to traditional resins. These materials can have a higher Young's modulus (>5 GPa), greater yield strength, and a high char yield, which imparts excellent flame-retardant properties digitellinc.comresearchgate.net. The inherent char-forming ability of the furan ring makes it an attractive component for developing flame-retardant polymeric materials, often in combination with phosphorus-containing compounds to enhance efficacy researchgate.net.

The global market for furan-based polymers is expanding, driven by a demand for sustainable materials and favorable government policies promoting bio-based products gminsights.com. Key furan derivatives like 2,5-furandicarboxylic acid (FDCA) are used to produce polymers such as poly(ethylene furanoate) (PEF), which is positioned as a 100% bio-based and recyclable alternative to petroleum-based PET acs.org. The structural rigidity and chemical functionality of the furan core in this compound make it and related molecules potential candidates for incorporation into novel polymer backbones to tune properties like thermal stability, mechanical strength, and barrier performance.

Environmental Chemistry Research Applications (e.g., Photostability Studies)

Understanding the environmental fate of chemical compounds is a critical aspect of green chemistry. Furan carboxamides have been used as model compounds to study the photodegradation of micropollutants in sunlit surface waters nih.govacs.org. Reactive intermediates produced by sunlight in natural waters, such as singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*), can break down chemical contaminants nih.govacs.org.

Researchers have synthesized a series of furan carboxamides to investigate the structure-reactivity relationships that govern their degradation by these reactive species. Such studies help in predicting the environmental half-lives of furan-based pharmaceuticals or agricultural chemicals nih.govacs.org. It has been found that while degradation by singlet oxygen can be predicted reasonably well, reactions involving ³CDOM* are more complex due to competing repair mechanisms that are difficult to anticipate nih.govacs.org.

Additionally, the photostability of a drug is an important quality attribute. Studies on furan-containing analogues of other drugs have shown that structural modifications can significantly improve resistance to photodegradation nih.gov. Research into the photostability of this compound would be essential to assess its persistence in the environment and its suitability for pharmaceutical formulations, which may be exposed to light.

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry—reducing waste, using renewable feedstocks, and improving energy efficiency—are increasingly being applied to the synthesis of furan-based compounds frontiersin.org. Since the furan scaffold can be derived from biomass, it is a central platform for sustainable chemistry frontiersin.orgmdpi.com.

Innovations in this area focus on several key aspects:

Renewable Feedstocks: Furan-2-carboxylic acid, a direct precursor for furan-2-carboxamides, can be produced from furfural, which is commercially manufactured from inedible lignocellulosic biomass like corn cobs gminsights.comrsc.org. This avoids using food sources and leverages agricultural waste streams.

Catalytic Efficiency: Green synthesis routes utilize efficient and reusable catalysts. For example, biosynthesized silver nanostructures have been shown to be a highly effective heterogeneous catalyst for the synthesis of furan derivatives in simple, room-temperature reactions nanochemres.org.

Atom Economy: Methods are being developed to maximize the incorporation of starting materials into the final product. One-step carboxylation of furan-2-carboxylic acid using CO₂ as a reagent has been shown to produce furan-2,5-dicarboxylic acid (FDCA) with high yield and regioselectivity, representing a highly atom-economical process rsc.orgarkat-usa.org.

Enzymatic and Solvent-Free Reactions: Biocatalysis, using enzymes for chemical transformations, offers high selectivity under mild conditions. This has been applied to the synthesis of furan-based polyesters and polyamides acs.org. Furthermore, developing processes in greener solvents or under solvent-free conditions significantly reduces environmental impact researchgate.net.

These approaches are making the production of this compound and its derivatives more environmentally and economically sustainable.

Multi-Target Drug Design Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target drugs, which are designed to interact with several protein targets simultaneously, can offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents.

The furan-2-carboxamide scaffold is a suitable platform for developing multi-target ligands. Modern drug design often employs strategies like combining known pharmacophores (the essential structural features for biological activity) of two different drugs into a single hybrid molecule rsc.org. Explainable machine learning models can analyze existing dual-target compounds to identify the specific structural features and motifs that confer this polypharmacology nih.govresearchgate.net.

For example, by analyzing the structures of known inhibitors for two different protein kinases, a researcher could design a novel this compound derivative that incorporates key binding features for both active sites. Computational tools, particularly those driven by artificial intelligence, can simulate how these designed molecules fit into the binding pockets of multiple targets, predicting their potential as dual-target drugs before they are synthesized rsc.org.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Key applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on datasets of known active compounds to generate novel furan-2-carboxamide derivatives predicted to have high potency against a specific biological target or even multiple targets rsc.orgharvard.edu.

Property Prediction: ML models can accurately predict a wide range of chemical properties, including bioactivity, toxicity, and physicochemical characteristics, from a molecule's structure alone. This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing nih.govarxiv.org.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete multi-step synthesis routes for novel compounds medium.com. This accelerates the process of making the molecules designed by generative models.

Elucidating Multi-Target Signatures: As mentioned previously, explainable AI can uncover the subtle structural motifs that enable a compound to bind to multiple targets, providing chemists with intuitive design principles for creating the next generation of polypharmacological drugs nih.govresearchgate.net.

The integration of AI with automated chemistry platforms is creating a closed loop where new molecules are designed, synthesized, and tested in a rapid, iterative cycle, dramatically accelerating the pace of discovery for new medicines and materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.